molecular formula C10H12BrClO B14598185 4-Bromo-2-tert-butyl-6-chlorophenol CAS No. 60935-50-4

4-Bromo-2-tert-butyl-6-chlorophenol

Cat. No.: B14598185
CAS No.: 60935-50-4
M. Wt: 263.56 g/mol
InChI Key: WPMJADHCEZTVNO-UHFFFAOYSA-N
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Description

4-Bromo-2-tert-butyl-6-chlorophenol is an organic compound with the molecular formula C10H12BrClO It is a substituted phenol, characterized by the presence of bromine, chlorine, and tert-butyl groups on the benzene ring

Preparation Methods

The synthesis of 4-Bromo-2-tert-butyl-6-chlorophenol typically involves the bromination and chlorination of 2-tert-butylphenol. The reaction conditions often include the use of bromine and chlorine in the presence of a suitable solvent, such as acetic acid or dichloromethane. Industrial production methods may involve more efficient catalytic processes to ensure high yield and purity.

Chemical Reactions Analysis

4-Bromo-2-tert-butyl-6-chlorophenol undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromine or chlorine substituents to hydrogen, yielding simpler phenolic compounds.

    Substitution: Electrophilic aromatic substitution reactions can replace the bromine or chlorine atoms with other functional groups, such as nitro or alkyl groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Bromo-2-tert-butyl-6-chlorophenol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: This compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of specialty chemicals and as a stabilizer in certain polymer formulations.

Mechanism of Action

The mechanism of action of 4-Bromo-2-tert-butyl-6-chlorophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and chlorine atoms can enhance its binding affinity to these targets, leading to inhibition or modulation of their activity. The tert-butyl group can also influence the compound’s hydrophobicity and overall molecular interactions.

Comparison with Similar Compounds

4-Bromo-2-tert-butyl-6-chlorophenol can be compared with other substituted phenols, such as:

    2-Bromo-4,6-di-tert-butylphenol: Similar in structure but with an additional tert-butyl group, leading to different chemical properties and applications.

    4-tert-Butyl-2-chlorophenol:

    4-Bromo-2-chlorophenol: Lacks the tert-butyl group, affecting its hydrophobicity and interaction with molecular targets.

These comparisons highlight the unique combination of substituents in this compound, which contribute to its distinct chemical behavior and applications.

Properties

CAS No.

60935-50-4

Molecular Formula

C10H12BrClO

Molecular Weight

263.56 g/mol

IUPAC Name

4-bromo-2-tert-butyl-6-chlorophenol

InChI

InChI=1S/C10H12BrClO/c1-10(2,3)7-4-6(11)5-8(12)9(7)13/h4-5,13H,1-3H3

InChI Key

WPMJADHCEZTVNO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C(=CC(=C1)Br)Cl)O

Origin of Product

United States

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